2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine
Description
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c15-12-2-1-11(9-13(12)16)19-5-7-20(8-6-19)14-10-17-3-4-18-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSZMENFZKVHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) represents a classical approach for constructing the C–N bond between the pyrazine and piperazine components. This method typically involves reacting a halogenated pyrazine derivative (e.g., 2-chloropyrazine) with 4-(3,4-dichlorophenyl)piperazine under basic conditions. The reaction proceeds via an SNAr mechanism, where the electron-deficient pyrazine ring facilitates nucleophilic attack by the piperazine’s secondary amine.
In a representative procedure adapted from PMC studies, 2-chloropyrazine is combined with 4-(3,4-dichlorophenyl)piperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours, using potassium carbonate (K2CO3) as the base . The reaction mixture is then quenched with water, extracted into ethyl acetate, and purified via column chromatography to yield the target compound. Modifications such as microwave irradiation or phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) can accelerate reaction kinetics, reducing completion time to 2–4 hours .
Key challenges include competing side reactions such as over-alkylation or decomposition of the dichlorophenyl group under prolonged heating. Optimization studies suggest that maintaining a molar ratio of 1:1.2 (pyrazine:piperazine) and employing anhydrous conditions minimizes byproduct formation . Yields for this method typically range from 65% to 78%, depending on the halogen leaving group’s reactivity (Cl < Br < I) .
Buchwald–Hartwig Amination
Transition-metal-catalyzed cross-coupling, specifically Buchwald–Hartwig amination, offers a robust alternative for assembling the target molecule. This method is advantageous for sterically hindered substrates or electron-rich pyrazines that resist NAS. A palladium-based catalyst system—often Pd2(dba)3 with Xantphos or BINAP ligands—mediates the coupling between 2-bromopyrazine and 4-(3,4-dichlorophenyl)piperazine .
Reaction conditions involve toluene or 1,4-dioxane as solvents, heated to 100–120°C under inert atmosphere for 6–12 hours. The inclusion of cesium carbonate (Cs2CO3) as a base enhances deprotonation of the piperazine amine, while minimizing side reactions . Post-reaction workup includes filtration through Celite, solvent evaporation, and recrystallization from ethanol/water mixtures. Reported yields for this route exceed 85%, with catalyst loadings as low as 2 mol% .
Notably, manganese-based pincer complexes have emerged as sustainable alternatives to palladium catalysts. For example, acridine-ligated Mn(I) complexes enable analogous couplings at 150°C with 3 mol% KH, achieving near-quantitative conversions in closed systems . While still exploratory for this specific target, such systems align with green chemistry principles by avoiding precious metals and generating only H2 and H2O as byproducts .
Mechanochemical Synthesis
Mechanochemical methods provide a solvent-free pathway for synthesizing 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine, leveraging high-energy ball milling to drive solid-state reactions. This approach aligns with recent advances in sustainable pharmaceutical synthesis, as demonstrated in the preparation of aripiprazole and flibanserin analogs .
In a typical procedure, 2-chloropyrazine and 4-(3,4-dichlorophenyl)piperazine are combined with K2CO3 and TBAB in a planetary ball mill (300–700 rpm). Stainless steel grinding media (Ø10 mm balls) facilitate efficient energy transfer, enabling complete conversion within 5–30 minutes . Additives such as Zeolite ZSM-5 or silica sand (5–8% w/w) improve product isolation by adsorbing excess reagents, simplifying purification to a simple water wash . Yields under optimized conditions reach 80–90%, surpassing conventional solution-phase methods .
The mechanochemical route’s advantages include negligible solvent waste, reduced reaction times, and compatibility with moisture-sensitive substrates. However, scalability to industrial production remains challenging due to equipment limitations and heat dissipation issues during large-scale milling .
Comparative Analysis of Preparation Methods
| Method | Catalyst/Base | Temperature (°C) | Time | Yield | Key Advantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | K2CO3 | 80–100 | 12–24 h | 65–78% | Low cost, simple setup |
| Buchwald–Hartwig | Pd2(dba)3/Xantphos | 100–120 | 6–12 h | >85% | High yields, tolerates steric hindrance |
| Mechanochemical | K2CO3/TBAB | Ambient (ball mill) | 5–30 min | 80–90% | Solvent-free, rapid, high purity |
| Dehydrogenative Coupling | Mn(I) pincer/KH | 150 | 24 h | ~95% | Atom-economical, one-pot synthesis |
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine derivatives as effective anticancer agents. For instance, a series of novel derivatives were synthesized and evaluated for their activity against various cancer cell lines. One promising compound exhibited antiproliferative activity with IC50 values of 0.98 µM against A549 lung cancer cells, 1.05 µM against MCF-7 breast cancer cells, and 1.28 µM against HeLa cervical cancer cells. This compound also demonstrated potent inhibition of c-Met and VEGFR-2 kinases, suggesting its potential as a dual inhibitor in targeted cancer therapy .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 |
| 17l | MCF-7 | 1.05 |
| 17l | HeLa | 1.28 |
Anti-Parasitic Activity
The compound has also shown promise in combating parasitic infections such as Cryptosporidium parvum. Structure-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy while minimizing cardiotoxicity associated with hERG channel inhibition. A derivative was found to exhibit an EC50 of 0.17 μM against C. parvum, indicating its potential as a therapeutic agent for treating cryptosporidiosis .
| Compound | Target Parasite | EC50 (µM) |
|---|---|---|
| 2a | C. parvum | 0.17 |
Neurological Applications
The piperazine moiety in the compound has been linked to various neurological effects, making it a candidate for treating disorders such as anxiety and depression. Its structural analogs have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors . This modulation can lead to significant therapeutic effects in managing mood disorders.
Synthetic Approaches
The synthesis of this compound typically involves multi-step processes that include the formation of the piperazine ring followed by the introduction of the pyrazine moiety. Various synthetic routes have been optimized to enhance yield and purity while minimizing side reactions .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazine derivatives showed that the introduction of specific substituents enhanced their antiproliferative effects significantly compared to baseline compounds. The most effective derivative was identified through extensive biological evaluation and molecular docking studies, which confirmed its binding affinity to target kinases involved in cancer progression .
Case Study 2: Treatment of Cryptosporidiosis
In another investigation focusing on anti-parasitic properties, researchers synthesized several analogs and evaluated their potency against C. parvum. The most promising candidate demonstrated not only high efficacy but also favorable safety profiles in animal models, paving the way for further clinical development .
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound may act on central nervous system receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Core
Chlorophenyl Substituents
- Aripiprazole: Features a 2,3-dichlorophenyl group and a quinolinone moiety.
- Cariprazine : Contains a 2,3-dichlorophenyl group linked to a urea-cyclohexyl chain. The trans-cyclohexyl structure enhances selectivity for D3 over D2 receptors, unlike the pyrazine-based target compound .
- Compound 7o : Substituted with a 2,4-dichlorophenyl group, which may reduce 5-HT2A affinity compared to 3,4-dichloro derivatives due to altered electronic effects .
Heterocyclic Moieties
- Trazodone: Incorporates a triazolopyridinone group instead of pyrazine, contributing to its potent 5-HT2A antagonism and sedative effects .
- Compound 5b : Combines a pyrimidine-thiouracil group with a 3,4-dichlorophenylpiperazine, suggesting dual activity in antimicrobial or anticancer contexts .
- Compound 20 (Molecules, 2015) : Features a pyridinesulfonamide-carbamoyl group, enhancing solubility but reducing CNS penetration compared to pyrazine .
Pharmacological and Physicochemical Properties
Receptor Affinity and Selectivity
Physicochemical Data Comparison
Research Findings and Clinical Implications
- Antipsychotic Potential: The target compound’s 3,4-dichloro configuration and pyrazine ring may offer a balanced 5-HT/D3 profile, reducing extrapyramidal side effects compared to D2-selective drugs like haloperidol .
- Metabolic Stability: Pyrazine’s electron-deficient structure resists CYP450 oxidation better than trazodone’s triazolopyridinone, suggesting improved half-life .
- Limitations : Lower lipophilicity may limit CNS bioavailability, necessitating prodrug strategies for therapeutic use.
Biological Activity
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by relevant research findings.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is known to modulate the activity of serotonin and dopamine receptors, which are crucial for various neurological functions. The compound can act as either an agonist or antagonist depending on the receptor subtype and cellular context.
Target Receptors
- Serotonin Receptors : Involved in mood regulation, anxiety, and other cognitive functions.
- Dopamine Receptors : Play a key role in reward, motivation, and motor control.
This compound exhibits diverse biochemical properties:
- Enzyme Interactions : Influences various enzymes involved in neurotransmission and metabolic pathways.
- Cellular Effects : Alters gene expression and cellular metabolism in neuronal cells by modulating receptor activity.
Research Findings
Recent studies have investigated the compound's potential therapeutic applications:
Anticancer Activity
Research has indicated that derivatives containing the piperazine moiety can exhibit anticancer properties. For instance, compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards healthy cells. Specific studies highlighted that certain derivatives enhanced the cytotoxic effects of established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies showed promising results against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines. Results indicated a significant reduction in MCF7 cell viability while sparing MCF10A cells from toxicity at specific concentrations .
- Neuropharmacological Evaluation : Another study focused on the compound's effects on neurotransmitter systems. It was found to enhance dopaminergic signaling, suggesting potential applications in treating neurodegenerative disorders .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane | Antipsychotic | Similar structure but different activity profile |
| Aripiprazole | Antipsychotic | Contains piperazine moiety; used clinically |
| Quetiapine | Antipsychotic | Another piperazine derivative with distinct effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting substituted benzyl halides with piperazine in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) . Reaction temperature (0–25°C) and solvent polarity significantly impact yield. Purification methods such as flash chromatography or crystallization (e.g., using diethyl ether) are critical for isolating the final compound. Analytical validation via (e.g., δ 7.32 ppm for aromatic protons) and elemental analysis ensures purity .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assignments of aromatic protons (δ 7.00–7.32 ppm) and piperazine CH groups (δ 2.41–3.81 ppm) confirm connectivity .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% is standard for pharmacological studies .
- X-ray Crystallography : Resolves piperazine ring conformation (e.g., chair vs. boat) and dihedral angles between substituents, critical for structure-activity relationship (SAR) studies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability and reproducibility?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance reaction efficiency .
- Solvent Optimization : Replace DCM with greener solvents (e.g., ethyl acetate) to reduce environmental impact .
- Process Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters dynamically .
Q. How should contradictory biological activity data between similar piperazine derivatives be analyzed?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., 3,4-dichlorophenyl vs. 4-fluorophenyl) on receptor binding using molecular docking .
- Dose-Response Studies : Evaluate EC values across cell lines to identify off-target interactions .
- Meta-Analysis : Cross-reference published IC data for kinases or GPCRs to resolve discrepancies in potency .
Q. What strategies are effective in studying the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- In Vitro Assays : Measure metabolic stability using liver microsomes and CYP450 inhibition profiles .
- Plasma Protein Binding : Use equilibrium dialysis to assess free drug availability .
- In Vivo PK : Administer in rodent models and quantify plasma concentrations via LC-MS/MS at intervals (e.g., 0, 1, 4, 24 hrs) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Simulations : Map interactions with target receptors (e.g., dopamine D2/D3) using Schrödinger Suite or AutoDock .
- QSAR Modeling : Train models on datasets linking substituent electronegativity/clogP to activity .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for halogen substitutions (e.g., Cl → F) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
